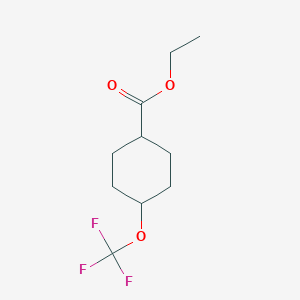

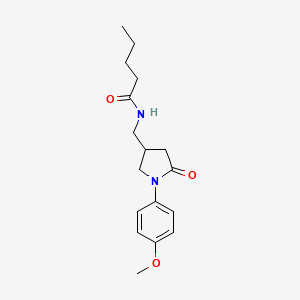

![molecular formula C19H16N6O4S B2699144 N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 921918-64-1](/img/structure/B2699144.png)

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrido[3,2-d]pyrimidine . Pyrido[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The most common synthetic methods of pyrido[3,2-d]pyrimidin-4-ones, which the compound is a derivative of, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of pyrido[3,2-d]pyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Anticancer Activity

Research into heterocyclic compounds, including structures similar to N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide, has revealed significant scientific interest due to their potential therapeutic applications. One study outlines the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing potent anticancer activities against various cancer cell lines. These findings underscore the relevance of such compounds in the development of new anticancer agents (Abdellatif et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Further research into derivatives of heterocyclic compounds has also highlighted their antimicrobial and anti-inflammatory potentials. The synthesis of pyrazole, pyrimidine, and pyridazine derivatives with notable antimicrobial activities presents a promising avenue for the development of new antimicrobial agents. This research indicates the versatility of heterocyclic compounds in addressing a wide range of microbial threats (Wardakhan & Edrees, 2016).

Inhibition of SARS-CoV Protease

In the context of viral pandemics, the synthesis of thieno[2,3-d]pyrimidine derivatives has been explored for their potential as SARS-CoV 3C-like protease inhibitors. This research demonstrates the critical role such compounds can play in the development of antiviral drugs, particularly those targeting coronaviruses. The effectiveness of these compounds against influenza A neuraminidase virus further illustrates their broad-spectrum antiviral capabilities (El-All et al., 2016).

Anticancer and Antimicrobial Synergy

The exploration of thiazolidinone and pyrimidine hybrid structures has led to the identification of compounds with significant anticancer and antimicrobial properties. These studies not only highlight the therapeutic potential of such hybrids but also suggest a multi-faceted approach to drug design, leveraging the synergistic effects of combining different pharmacophoric elements for enhanced biological activity (Verma & Verma, 2022).

Enzyme Inhibition for Therapeutic Applications

Lastly, the design and synthesis of heterocyclic compounds have been directed towards enzyme inhibition, particularly targeting enzymes like Mycobacterium tuberculosis GyrB. These inhibitors represent a strategic approach to combating tuberculosis, showcasing the importance of heterocyclic chemistry in developing novel therapeutics against infectious diseases (Jeankumar et al., 2013).

Propiedades

IUPAC Name |

N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4S/c26-18(16-5-2-8-30-16)20-6-7-24-17-15(10-22-24)19(27)23(12-21-17)11-13-3-1-4-14(9-13)25(28)29/h1-5,8-10,12H,6-7,11H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOLFRWTQSIYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Prop-2-en-1-yl)cyclobutyl]methanol](/img/structure/B2699064.png)

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]](/img/structure/B2699065.png)

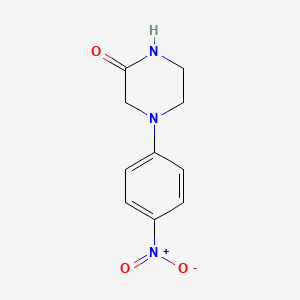

![1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2699066.png)

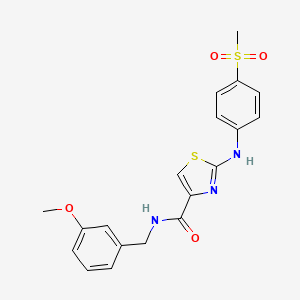

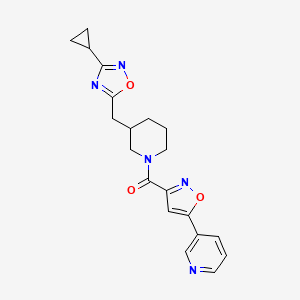

![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2699068.png)

![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)

![4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2699080.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2699082.png)

![4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2699084.png)